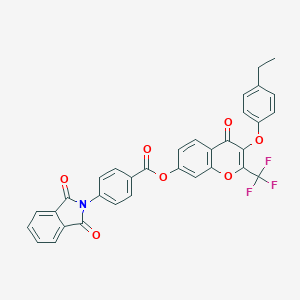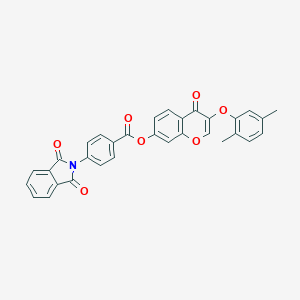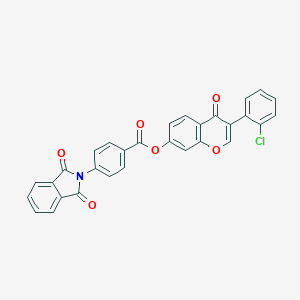
2-(1,3-Benzoxazol-2-yl)-3-(2-fluorophenyl)-1-(4-propoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-yl)-3-(2-fluorophenyl)-1-(4-propoxyphenyl)-2-propen-1-one is a synthetic compound that belongs to the family of chalcones. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-3-(2-fluorophenyl)-1-(4-propoxyphenyl)-2-propen-1-one is not fully understood. However, studies suggest that this compound may exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. Additionally, this compound has been shown to inhibit the activity of various enzymes, including tyrosinase, α-glucosidase, and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits anticancer, antidiabetic, and anti-inflammatory properties. Additionally, this compound has been shown to inhibit the activity of various enzymes, including tyrosinase, α-glucosidase, and acetylcholinesterase. In vivo studies have demonstrated that this compound exhibits neuroprotective and hepatoprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1,3-Benzoxazol-2-yl)-3-(2-fluorophenyl)-1-(4-propoxyphenyl)-2-propen-1-one in lab experiments include its high purity, stability, and reproducibility. Additionally, this compound exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-(1,3-Benzoxazol-2-yl)-3-(2-fluorophenyl)-1-(4-propoxyphenyl)-2-propen-1-one. One direction is to investigate the structure-activity relationship of this compound to identify more potent and selective analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to optimize its efficacy and safety in vivo. Additionally, this compound can be further evaluated for its potential applications in various diseases, including cancer, diabetes, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-(1,3-Benzoxazol-2-yl)-3-(2-fluorophenyl)-1-(4-propoxyphenyl)-2-propen-1-one involves the reaction of 2-amino-phenol, 2-fluoroacetophenone, and 4-propoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction to form the target compound. The purity of the compound can be enhanced through various purification techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
2-(1,3-Benzoxazol-2-yl)-3-(2-fluorophenyl)-1-(4-propoxyphenyl)-2-propen-1-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been evaluated for its anticancer, antidiabetic, and anti-inflammatory properties. In biochemistry, this compound has been investigated for its ability to inhibit enzymes and modulate protein-protein interactions. In pharmacology, this compound has been studied for its potential as a drug candidate for various diseases.
Propriétés
Formule moléculaire |
C25H20FNO3 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-(4-propoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H20FNO3/c1-2-15-29-19-13-11-17(12-14-19)24(28)20(16-18-7-3-4-8-21(18)26)25-27-22-9-5-6-10-23(22)30-25/h3-14,16H,2,15H2,1H3/b20-16- |
Clé InChI |
BIMZOCRPOBRNHL-SILNSSARSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CC=C2F)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2F)C3=NC4=CC=CC=C4O3 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2F)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B284675.png)
![3-(4-tert-butylphenoxy)-7-[(2-chloro-6-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284676.png)
![3-(2-chlorophenyl)-7-[(3,4-dichlorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284679.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)




![N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284691.png)
![isopropyl 4-[(6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284692.png)
![2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284695.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
![N-(2,5-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284697.png)
![3-{2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284698.png)
